Bienvenue dans la boutique en ligne BenchChem!

Argipressin, pro(4)-

Antidiuretic activity Vasopressin V2 receptor Peptide pharmacology

Procure Argipressin, pro(4)- (CAS 112935-95-2) for unambiguous V2 receptor research. The position-4 proline substitution delivers a unique functional signature—retained antidiuretic activity (91 ± 4 units/mg) with negligible pressor response—a profile not replicated by native AVP, desmopressin, or terlipressin. This conformational restraint enables clean dissection of V2-mediated antidiuresis from V1a-driven vascular effects, eliminating confounding hemodynamic readouts. Recommended for cAMP assays, isolated perfused kidney studies, and analytical reference standard use. Insist on ≥95% purity to ensure reproducible pharmacology.

Molecular Formula C46H64N14O11S2
Molecular Weight 1053.2 g/mol
CAS No. 112935-95-2
Cat. No. B054828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgipressin, pro(4)-
CAS112935-95-2
Synonyms4-Pro-argipressin
4-Pro-AVP
arginine vasopressin, Pro(4)-
argipressin, Pro(4)-
argipressin, proline(4)-
Molecular FormulaC46H64N14O11S2
Molecular Weight1053.2 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
InChIInChI=1S/C46H64N14O11S2/c47-28-23-72-73-24-33(45(71)60-18-6-10-34(60)42(68)54-29(9-4-16-52-46(50)51)39(65)53-22-37(49)63)58-41(67)31(21-36(48)62)56-43(69)35-11-5-17-59(35)44(70)32(20-25-7-2-1-3-8-25)57-40(66)30(55-38(28)64)19-26-12-14-27(61)15-13-26/h1-3,7-8,12-15,28-35,61H,4-6,9-11,16-24,47H2,(H2,48,62)(H2,49,63)(H,53,65)(H,54,68)(H,55,64)(H,56,69)(H,57,66)(H,58,67)(H4,50,51,52)
InChIKeyWZSKULBMQXEEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Argipressin, pro(4)- (CAS 112935-95-2): Procurement-Grade Peptide for Vasopressin Receptor Research


Argipressin, pro(4)- (CAS 112935-95-2), systematically designated [4-L-Proline]arginine vasopressin, is a synthetic nonapeptide analog of the endogenous neurohypophysial hormone arginine vasopressin (AVP). The compound is characterized by a proline substitution at position 4 within the vasopressin ring structure [1]. This modification is designed to alter receptor binding conformation and functional selectivity profiles relative to the native AVP peptide. The compound is catalogued as a vasopressin receptor agonist with noted antidiuretic activity [2] and is utilized as a specialized research tool for investigating structure-activity relationships in the vasopressinergic system.

Critical Differentiation: Why Argipressin, pro(4)- Cannot Be Replaced by Standard AVP or Other Vasopressin Analogs


Substitution of Argipressin, pro(4)- with generic arginine vasopressin or clinically optimized analogs such as desmopressin or terlipressin introduces significant functional and selectivity divergences that invalidate comparative experimental results. The position-4 proline modification in Argipressin, pro(4)- yields a distinct conformational restraint that profoundly alters receptor recognition, resulting in a unique functional signature: retention of moderate antidiuretic activity (91 ± 4 units/mg) coupled with essentially abolished pressor activity, a combination not replicated by either the non-selective parent AVP or the highly potent V2-selective desmopressin [1]. This differential pharmacology is essential for research applications where partial agonism at V2 receptors or minimal V1a receptor engagement is required; procurement of alternative analogs without this precise substitution pattern will produce confounding biological readouts and compromise experimental validity.

Argipressin, pro(4)- Quantitative Differentiation: Comparative Data Against AVP, Desmopressin, and Terlipressin


Antidiuretic Potency: Argipressin, pro(4)- Exhibits Moderate V2-Mediated Activity vs. High-Potency AVP and Desmopressin

Argipressin, pro(4)- demonstrates antidiuretic activity of 91 ± 4 units/mg in the standard rat antidiuretic bioassay, as reported by Buku et al. [1]. In contrast, the parent compound arginine vasopressin (AVP) exhibits antidiuretic potency in the range of approximately 400-470 units/mg, based on data from Lowbridge et al. where hydroxy-AVP (470 units/mg) was described as a small enhancement over AVP [2]. The clinically optimized V2-selective analog desmopressin (DDAVP) displays substantially higher antidiuretic potency, with reported activity of approximately 400 IU/mg (equivalent to 4 IU/µg) [3]. Thus, Argipressin, pro(4)- possesses approximately 5-fold lower antidiuretic potency compared to native AVP and roughly 4-fold lower than desmopressin.

Antidiuretic activity Vasopressin V2 receptor Peptide pharmacology

Pressor Activity: Argipressin, pro(4)- Demonstrates Negligible V1a-Mediated Vasoconstriction vs. AVP and Terlipressin

In the rat pressor assay, Argipressin, pro(4)- ([4-L-Proline]arginine vasopressin) exhibited no significant level of pressor activity, as explicitly stated by Buku et al. [1]. This contrasts sharply with the parent compound arginine vasopressin (AVP), which demonstrates robust pressor activity (e.g., hydroxy-AVP showing 550 units/mg, representing a small enhancement over AVP) [2]. Furthermore, the V1a-selective agonist terlipressin exhibits substantial pressor activity with a V1a receptor Ki of 0.85 µM and a V1/V2 selectivity ratio of approximately 6.3 . The absence of measurable pressor activity in Argipressin, pro(4)- indicates functional silencing of V1a receptor-mediated vasoconstriction.

Pressor activity Vasopressin V1a receptor Vascular smooth muscle

Antidiuretic-to-Pressor Selectivity Ratio: Argipressin, pro(4)- Provides Superior V2/V1a Discrimination vs. Non-Selective AVP

Argipressin, pro(4)- exhibits a functional profile characterized by preserved antidiuretic activity (91 ± 4 units/mg) and negligible pressor activity, yielding an antidiuretic-to-pressor (A/P) selectivity ratio that is effectively infinite [1]. In contrast, native arginine vasopressin (AVP) displays an A/P ratio of approximately 1, as demonstrated by hydroxy-AVP which has an A/P ratio of 1 (antidiuretic 470 units/mg; pressor 550 units/mg) [2]. The clinically used V2-selective agonist desmopressin achieves A/P ratios exceeding 4000 [3]. While direct receptor binding Kd or Ki values for Argipressin, pro(4)- at individual vasopressin receptor subtypes are not available in the primary literature, the functional bioassay data strongly indicate a marked shift toward V2-selective agonism relative to the non-selective parent AVP.

Receptor selectivity V2/V1a ratio Functional profiling

Receptor Binding Affinity Profile: Argipressin, pro(4)- Distinguishes from AVP in Predicted V1a/V2 Binding Ratios

While direct radioligand binding Kd or Ki values for Argipressin, pro(4)- at cloned human V1a, V1b, or V2 receptors have not been reported in the primary literature, the functional bioassay data provide a basis for inferring its binding profile. The parent compound arginine vasopressin (AVP) binds with high affinity to human V1a (Kd = 0.67 nM), V1b (Kd = 0.28 nM), and V2 (Kd = 2.14 nM) receptors expressed in COS-1 cells [1]. In A7r5 rat aortic smooth muscle cells, AVP binds V1a with Kd = 1.31 nM . The lack of measurable pressor activity for Argipressin, pro(4)- suggests that the proline substitution at position 4 disrupts V1a receptor binding and/or activation, while preserving sufficient V2 receptor engagement to yield 91 units/mg of antidiuretic activity. Desmopressin, a highly V2-selective analog, exhibits Ki values of 62.4 nM (V1a), 5.8 nM (V1b), and 23.3 nM (V2) [2].

Receptor binding Kd Vasopressin receptor subtypes

Comparison with Terlipressin: Argipressin, pro(4)- Provides Antidiuretic-Selective Pharmacology vs. V1a-Selective Terlipressin

Argipressin, pro(4)- and terlipressin represent opposite ends of the vasopressin receptor selectivity spectrum. Argipressin, pro(4)- exhibits antidiuretic activity (91 ± 4 units/mg) with no detectable pressor activity, indicating functional V2-selectivity [1]. In contrast, terlipressin is a prodrug of lysipressin that acts as a partial agonist at V1a receptors with Ki = 0.85 µM, and also binds V2 receptors with Ki = 1.58 µM, yielding a V1/V2 selectivity ratio of approximately 6.3 in favor of V1a . Additionally, terlipressin is a full agonist of human V2 and V1B receptors, and its clinical utility in hepatorenal syndrome and septic shock is driven by its V1a-mediated vasoconstriction [2]. Argipressin, pro(4)- lacks this vasopressor activity entirely, making it unsuitable for indications requiring V1a agonism but valuable for experiments where V1a activation must be excluded.

Vasopressin analog V1a agonist Selectivity profile

Optimal Use Cases for Argipressin, pro(4)- in Research and Development


Structure-Activity Relationship (SAR) Studies of Vasopressin Receptor Agonists

Argipressin, pro(4)- serves as a critical tool compound for elucidating the role of position-4 substitutions in modulating vasopressin receptor conformation and functional selectivity. Its unique profile—preserved antidiuretic activity (91 ± 4 units/mg) coupled with abolished pressor activity [1]—enables researchers to isolate conformational effects of proline incorporation on β-turn geometry and downstream receptor coupling. This compound is particularly valuable when compared alongside [4-D-proline]arginine vasopressin (antidiuretic activity 1.7 ± 0.2 units/mg) [1] to probe stereochemical requirements for V2 receptor activation. Use in competitive radioligand binding assays and functional cAMP accumulation studies in V2 receptor-expressing cell lines is recommended.

In Vivo Studies Requiring Isolated V2 Receptor-Mediated Antidiuresis

For rodent models where cardiovascular confounds must be excluded, Argipressin, pro(4)- provides a means to activate V2 receptor-mediated antidiuresis without concurrent V1a-mediated vasopressor responses. The compound's negligible pressor activity [1] makes it suitable for studies investigating renal water handling, aquaporin-2 trafficking, and electrolyte balance independent of changes in systemic vascular resistance. In contrast, the use of native AVP or terlipressin in such studies would introduce V1a-mediated hypertension and reflex bradycardia, obscuring interpretation of renal-specific outcomes. Dosing should be calibrated based on the moderate antidiuretic potency (91 units/mg) relative to AVP (~400-470 units/mg) [2].

Differentiation of V1a vs. V2 Mediated Effects in Ex Vivo Tissue Preparations

Argipressin, pro(4)- is ideally suited for use in isolated perfused kidney or isolated collecting duct preparations where V2 receptor-mediated antidiuresis can be studied in the absence of V1a-mediated vascular smooth muscle contraction. The lack of pressor activity [1] ensures that observed changes in urine flow, osmolality, and electrolyte excretion are attributable solely to V2 receptor engagement, without confounding V1a-mediated alterations in renal hemodynamics. For comparative pharmacology, terlipressin (V1a-selective, Ki V1a = 0.85 µM) can be employed as a complementary tool to confirm V1a receptor involvement in other experimental contexts.

Reference Standard for Analytical Method Development and Quality Control

Given its defined molecular structure (C46H64N14O11S2, molecular weight 1053.2 g/mol) and specific CAS registry number (112935-95-2) [3], Argipressin, pro(4)- can be utilized as a reference standard for HPLC method development, mass spectrometry calibration, and peptide purity assessment in research and quality control settings. Its distinct retention time and mass spectral signature relative to other vasopressin analogs facilitate its use as an internal standard or system suitability marker in analytical workflows. Procurement of high-purity material (≥95%) is recommended for these applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Argipressin, pro(4)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.